3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid
Overview
Description
3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid is a compound that features a thiane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the Boc group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions. The thiane ring and carboxylic acid group also contribute to its reactivity and potential interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-([(Tert-butoxy)carbonyl]amino)methyl)oxane-3-carboxylic acid .
- 3-([(Tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid .
Uniqueness
3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid is unique due to its thiane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring systems.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(8(13)14)5-4-6-17-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYZXWDLMMNROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCSC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132121 | |
Record name | 2H-Thiopyran-3-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404840-08-9 | |
Record name | 2H-Thiopyran-3-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404840-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Thiopyran-3-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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